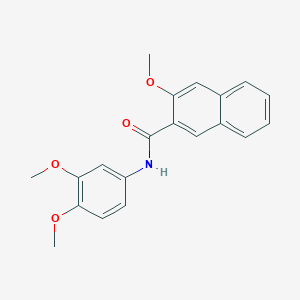
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide, also known as FMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPT is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to protect against oxidative stress and improve cognitive function.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C, the activation of caspases, and the inhibition of NF-κB. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has also been shown to modulate the expression of various genes involved in cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection against oxidative stress. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has also been shown to have potential advantages and limitations for laboratory experiments, including its stability, solubility, and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has potential advantages and limitations for laboratory experiments. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide is stable under various conditions and has good solubility in aqueous and organic solvents. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide also has low toxicity, making it a promising candidate for further studies. However, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has limitations, including its cost and availability, which may hinder its use in large-scale experiments.
Orientations Futures
For N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide research include further studies on its mechanism of action, the optimization of its synthesis method, and the exploration of its potential therapeutic applications in various fields.
Méthodes De Synthèse
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been synthesized through various methods, including the reaction of 4-methyl-1H-pyrazole-1-carbothioamide with 2-furyl methyl bromide in the presence of a base, such as potassium carbonate. Other methods include the reaction of 4-methyl-1H-pyrazole-1-carbothioamide with 2-furylcarbonyl chloride in the presence of a base, such as triethylamine. The synthesis of N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been optimized through various parameters, including reaction time, temperature, and solvent.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylpyrazole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-8-5-12-13(7-8)10(15)11-6-9-3-2-4-14-9/h2-5,7H,6H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACGORRCQPKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5822283.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)
